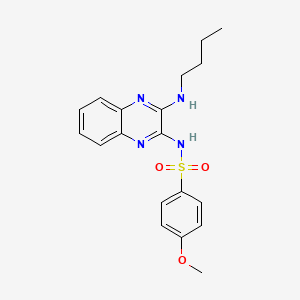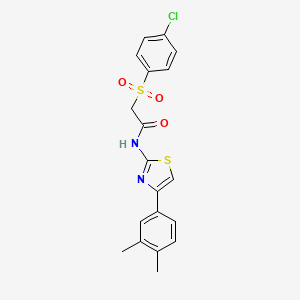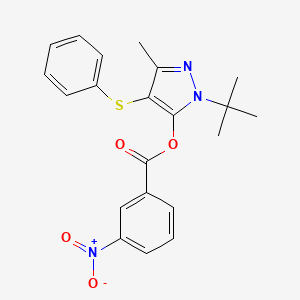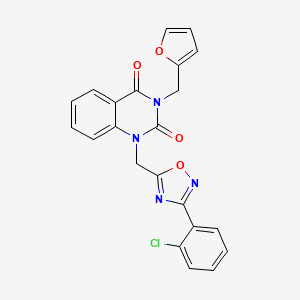
N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have diverse biological activities and chemical properties . They are widely used in pharmaceuticals and industrial applications .
Synthesis Analysis
Quinoxalines can be synthesized by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure is carried out in ethanol under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of quinoxalines involves a two-ring system with nitrogen atoms at the 1 and 4 positions . The exact structure of “N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide” could not be found.Chemical Reactions Analysis
Quinoxalines can undergo various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Physical and Chemical Properties Analysis
Quinoxalines have diverse chemical properties due to their diverse biological activities . The exact physical and chemical properties of “this compound” could not be found.Scientific Research Applications
Crystallography and Molecular Structure
The study of crystallography and molecular structure plays a crucial role in understanding the physical and chemical properties of compounds. For instance, the structural determination of related sulfonamide compounds has revealed their crystal packing and hydrogen bonding interactions, which are essential for their biological activity and solubility (Nirmala & Gowda, 1981).
Anticancer Research
Sulfonamide derivatives have shown promising results in anticancer research. Compounds with the sulfonamide moiety have been synthesized and screened for cytotoxic activity against various cancer cell lines. Their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, makes them potential candidates for cancer therapy (Srikanth et al., 2016).
Fluorophore Development
In the development of fluorophores, sulfonamide derivatives have been explored for their ability to form fluorescent complexes with metals such as Zn(II). These complexes are used in bioimaging and as sensors for detecting metal ions in biological systems. The synthesis and characterization of these compounds provide insights into their photophysical properties and potential applications (Kimber et al., 2003).
Chemical Synthesis
Sulfonamide compounds serve as key intermediates in the synthesis of various organic molecules. Their reactivity and selectivity have been utilized in the synthesis of novel quinolines, which possess anticancer and radioprotective properties. The development of new synthetic methodologies using these compounds contributes to the advancement of medicinal chemistry (Ghorab et al., 2008).
Future Directions
Properties
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-27(24,25)15-11-9-14(26-2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOCBHSQIAZKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2443488.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B2443491.png)
![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2443495.png)

![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2443497.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide](/img/structure/B2443498.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)
![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)


![3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2443509.png)
